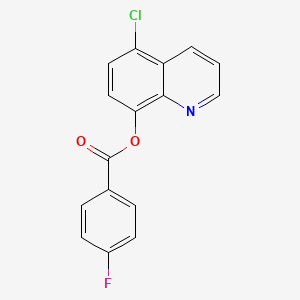

5-Chloroquinolin-8-yl 4-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHDEEOQLYQDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloroquinolin 8 Yl 4 Fluorobenzoate

Established and Novel Synthetic Pathways

The construction of 5-Chloroquinolin-8-yl 4-fluorobenzoate (B1226621) can be approached through direct esterification of pre-synthesized precursors or by building the quinoline (B57606) ring system through modern synthetic methods before the final esterification step.

The most direct and established method for synthesizing 5-Chloroquinolin-8-yl 4-fluorobenzoate is the esterification of 5-chloroquinolin-8-ol with a suitable derivative of 4-fluorobenzoic acid. This transformation focuses on the O-acylation of the hydroxyl group at the 8-position of the quinoline ring. asianpubs.orgresearchgate.net One common approach involves the reaction of 5-chloro-8-hydroxyquinoline (B194070) with 4-fluorobenzoyl chloride. researchgate.net An alternative and widely used method is the Steglich esterification, which couples the carboxylic acid directly with the alcohol under mild conditions. asianpubs.orgresearchgate.net

The efficiency of the esterification process is highly dependent on the chosen reaction conditions and reagents. For the Steglich esterification, a system utilizing N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and N,N-dimethylpyridin-4-amine (DMAP) as a catalyst in a solvent like dichloromethane (B109758) (DCM) has proven effective. researchgate.net This method offers the advantage of proceeding under mild, room-temperature conditions, which helps to prevent the degradation of sensitive reagents and products. researchgate.net The reaction is typically stirred for a short duration, often between 5 to 15 minutes, leading to good yields of the desired ester. researchgate.net The optimization of these conditions, including solvent choice and reaction time, is crucial for maximizing yield and purity. scielo.br

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | 5-chloroquinolin-8-ol, Carboxylic Acid | researchgate.net |

| Coupling Agent | N,N′-dicyclohexylcarbodiimide (DCC) | researchgate.net |

| Catalyst | N,N-dimethylpyridin-4-amine (DMAP) | researchgate.net |

| Solvent | Dichloromethane (DCM) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reaction Time | 5-15 minutes | researchgate.net |

Catalysis is central to achieving efficient ester synthesis. In the Steglich method, the combination of DCC and DMAP is highly effective. researchgate.net DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (5-chloroquinolin-8-ol). DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the final ester product and release the catalyst. researchgate.net This catalytic cycle allows the reaction to proceed under mild conditions. researchgate.net Beyond the DCC/DMAP system, other catalysts have been developed for esterification reactions, including various solid-acid catalysts like phenolsulfonic acid-formaldehyde (PSF) resins and silica (B1680970) chloride, which offer benefits such as recyclability and ease of separation. organic-chemistry.org

Alternative synthetic strategies focus on the construction of the 5-chloroquinoline (B16772) scaffold itself, which serves as the precursor for the final esterification step. Traditional methods like the Combes quinoline synthesis, which might involve reacting 2-amino-4-chlorophenol (B47367) with a β-diketone or, in a related reaction, with acrolein diethyl acetal, provide a foundational route to the 5-chloro-8-hydroxyquinoline core. chemicalbook.com More recent advancements have introduced innovative and efficient methods such as multicomponent reactions and oxidative annulation strategies. mdpi.comrsc.org

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of diverse quinoline derivatives. rsc.org For instance, a Povarov-type three-component reaction can be used to synthesize quinolones from an amine, an aldehyde, and a methylene-active ketone. nih.gov Similarly, the Ugi-Zhu three-component reaction (UZ-3CR) offers an efficient pathway to assemble molecules containing a chloroquinoline moiety. nih.gov These methods are prized for their high atom economy and ability to rapidly generate molecular diversity, providing efficient access to the quinoline precursors needed for the synthesis of the target compound. rsc.orgnih.gov

| Reaction Name | Components | Key Feature | Reference |

|---|---|---|---|

| Povarov Reaction | Amine, Aldehyde, Alkene/Alkyne | Forms tetrahydroquinoline or quinoline derivatives via a [4+2] cycloaddition. | rsc.orgnih.gov |

| Ugi-Zhu Reaction | Aldehyde, Amine, α-Isocyanoacetamide | Efficient assembly of trisubstituted 5-aminooxazoles, which are versatile intermediates for further transformations into complex heterocycles. | nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | A classic MCR for synthesizing quinoline-4-carboxylic acids. | mdpi.com |

Oxidative annulation represents a modern and powerful approach for constructing quinoline rings, often leveraging transition-metal-catalyzed C-H bond activation. mdpi.comscilit.com These strategies involve the formation of the heterocyclic ring through a cyclization process accompanied by oxidation. mdpi.com For example, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules can directly yield the quinoline core through a cascade of C-H activations. snnu.edu.cn Copper-catalyzed oxidative C-H annulation is another method that provides a concise route to related fused heterocyclic systems. acs.org These advanced techniques offer novel and efficient pathways to access substituted quinolines from readily available starting materials, representing a significant evolution from traditional synthetic methods. mdpi.comscilit.com

Exploration of Alternative Synthetic Routes to the 5-Chloroquinolin-8-yl 4-fluorobenzoate Core

Green Chemistry Approaches in Quinoline Synthesis

The synthesis of the quinoline scaffold, a fundamental component of 5-Chloroquinolin-8-yl 4-fluorobenzoate, has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. acs.org However, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. acs.org In response to the growing need for environmentally responsible chemical manufacturing, a variety of green chemistry approaches have been developed for quinoline synthesis. These methodologies prioritize the use of safer solvents, alternative energy sources, and catalytic systems to minimize environmental impact. researchgate.netnih.gov

A significant advancement in green quinoline synthesis is the use of alternative energy sources like microwave and ultrasound irradiation. iust.ac.ireurekaselect.comresearchgate.net Microwave-assisted synthesis, for instance, can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. tandfonline.commdpi.com This technique has been successfully applied to classic quinoline syntheses, such as the Skraup reaction, by heating anilines and glycerol (B35011) with sulfuric acid under microwave irradiation, omitting the need for an external oxidizing agent. researchgate.net Similarly, ultrasound-assisted synthesis has been shown to enhance reaction rates and yields for quinoline derivatives, operating under milder conditions and reducing energy consumption. eurekaselect.comresearchgate.netresearchgate.net

The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. Water and ethanol (B145695) have emerged as preferred green solvents for quinoline synthesis. researchgate.netorganic-chemistry.org For example, a one-pot, three-component reaction for synthesizing pyrimido[4,5-b]quinolones has been developed using water as the solvent at 90°C, catalyzed by p-toluenesulfonic acid. asianpubs.org Ionic liquids (ILs) have also gained attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netgoogleapis.com They have been employed as both solvents and catalysts in reactions like the Friedländer synthesis, leading to high yields and short reaction times under solvent-free conditions. researchgate.net

The development of novel and reusable catalysts is another critical area. Nanocatalysts are being explored for their high efficiency and recyclability in quinoline synthesis, offering an alternative to traditional, often hazardous, acid and base catalysts. acs.org Solvent-free and catalyst-free conditions represent the ideal green synthetic protocol, and progress has been made in this area as well. acs.org These approaches not only simplify the reaction setup and workup procedures but also significantly reduce the generation of chemical waste. acs.org

Table 1: Comparison of Green Synthesis Methodologies for Quinolines

| Methodology | Energy Source | Solvent/Catalyst | Key Advantages |

| Microwave-Assisted | Microwaves | Often solvent-free or green solvents (e.g., water, ethanol) | Reduced reaction times, improved yields, energy efficiency tandfonline.commdpi.com |

| Ultrasound-Assisted | Ultrasound waves | Green solvents | Shorter reaction times, higher yields, milder conditions eurekaselect.comresearchgate.net |

| Ionic Liquids | Conventional heating or microwaves | Ionic liquid (as solvent and/or catalyst) | Recyclability, low vapor pressure, high yields researchgate.netnih.gov |

| Greener Solvents | Conventional heating or microwaves | Water, ethanol | Reduced toxicity and environmental impact researchgate.netorganic-chemistry.org |

| Nanocatalysis | Conventional heating | Nanoparticles (e.g., Fe, Cu, Zn) | High efficiency, recyclability, milder conditions acs.org |

| Solvent/Catalyst-Free | Conventional heating or microwaves | None | Simplified procedure, minimal waste generation acs.org |

Chemical Reactivity and Derivatization Strategies for 5-Chloroquinolin-8-yl 4-fluorobenzoate

5-Chloroquinolin-8-yl 4-fluorobenzoate is a molecule with multiple reactive sites, offering a platform for a variety of chemical transformations and the synthesis of new derivatives. The core structure consists of a quinoline ring substituted with a chlorine atom at the 5-position and an ester linkage at the 8-position, which connects to a 4-fluorobenzoyl group. The reactivity of this compound is dictated by the electronic properties of the quinoline nucleus, the halogen substituent, and the ester functionality.

Derivatization strategies for this compound can be broadly categorized into reactions involving the quinoline ring, modifications of the ester group, and transformations of the fluorobenzoate moiety. These strategies are crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with potentially enhanced biological activities.

Functional Group Transformations and Modifications on the Quinoline and Fluorobenzoate Moieties

The quinoline ring of 5-Chloroquinolin-8-yl 4-fluorobenzoate is susceptible to various functional group transformations. The chlorine atom at the C-5 position can be a site for nucleophilic aromatic substitution, although this often requires harsh conditions or activation by electron-withdrawing groups. More commonly, the hydrogen atoms on the quinoline ring can be substituted through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, direct C-H functionalization has become a powerful tool for modifying the quinoline scaffold. mdpi.com

The ester linkage is another key functional group for modification. Hydrolysis of the ester bond, either under acidic or basic conditions, would yield 5-chloro-8-hydroxyquinoline and 4-fluorobenzoic acid. This hydrolysis can be a deliberate step to introduce new functional groups or a potential metabolic pathway. The parent alcohol, 5-chloro-8-hydroxyquinoline, is a versatile precursor for synthesizing a wide range of derivatives through O-alkylation or O-acylation. asianpubs.orgresearchgate.net For example, Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), provides a mild method for the O-acylation of 5-chloro-8-hydroxyquinoline with various carboxylic acids. asianpubs.orgresearchgate.net

On the fluorobenzoate part of the molecule, the fluorine atom can influence the reactivity of the aromatic ring, but it is generally stable. The aromatic ring itself could undergo electrophilic substitution, although the ester group is deactivating.

Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and homologues of 5-Chloroquinolin-8-yl 4-fluorobenzoate is essential for conducting structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the biological activity of a compound and in designing more potent and selective molecules. nih.govnih.gov

For the quinoline moiety, analogues can be synthesized by varying the substituent at the 5-position. For example, replacing the chloro group with other halogens (bromo, iodo) or with electron-donating or electron-withdrawing groups can provide insights into the electronic and steric requirements for activity. researchgate.net Modifications at other positions of the quinoline ring, such as C-2, C-4, or C-7, can also be explored. nih.gov

Regarding the ester linkage, the 4-fluorobenzoate group can be replaced with a variety of other acyl groups. This can be achieved by reacting 5-chloro-8-hydroxyquinoline with different acyl chlorides or carboxylic acids. asianpubs.orgresearchgate.net Analogues with aliphatic or other aromatic acyl groups can be synthesized to probe the importance of the size, shape, and electronic properties of this part of the molecule for biological activity.

Furthermore, the synthesis of hybrid molecules, where the 5-Chloroquinolin-8-yl 4-fluorobenzoate scaffold is linked to other pharmacologically active moieties, is a common strategy in drug discovery. For instance, 8-hydroxyquinoline (B1678124) derivatives have been hybridized with other molecules like ciprofloxacin (B1669076) to create new compounds with potential dual-action mechanisms. nih.gov

Table 2: Potential Analogues of 5-Chloroquinolin-8-yl 4-fluorobenzoate for SAR Studies

| Modification Site | Type of Analogue | Rationale for Synthesis |

| Quinoline C-5 Position | Replacement of -Cl with -F, -Br, -I, -CH₃, -NO₂ | To study the effect of electronic and steric properties at this position on activity. researchgate.net |

| Ester Linkage | Replacement of 4-fluorobenzoate with other benzoates (e.g., 4-chlorobenzoate, 4-methylbenzoate) or aliphatic acyl groups (e.g., acetate, propionate) | To investigate the influence of the acyl group's size, lipophilicity, and electronic nature. asianpubs.org |

| Quinoline Ring | Introduction of substituents at C-2, C-4, or C-7 | To explore other regions of the quinoline scaffold for potential interactions with biological targets. nih.gov |

| Hybrid Molecules | Covalent linking to other bioactive molecules | To develop compounds with dual or enhanced biological activities. nih.gov |

Regioselectivity and Chemoselectivity Considerations in Derivatization

When planning the derivatization of 5-Chloroquinolin-8-yl 4-fluorobenzoate, regioselectivity and chemoselectivity are critical considerations. Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preference for reaction with one functional group over another.

For electrophilic substitution on the quinoline ring, the directing effects of the existing substituents must be considered. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, while the benzene (B151609) ring is more reactive. The chloro and the ester groups will also influence the position of further substitution.

In nucleophilic reactions, the pyridine ring is more susceptible to attack than the benzene ring. iust.ac.ir For instance, C-H functionalization of quinolines can be directed to specific positions by choosing the appropriate catalyst and reaction conditions. mdpi.com The use of different metal amides can lead to regioselective metalation at the C-2, C-3, or C-8 positions of chloro-substituted quinolines. researchgate.netnih.gov

Chemoselectivity is important when multiple reactive functional groups are present. For example, in a reaction involving a reducing agent, it would be necessary to consider whether the ester group or the quinoline ring would be reduced preferentially. Selective reduction of the pyridine ring in quinoline can be achieved using specific reagents like sodium cyanoborohydride in acidic solution. iust.ac.ir Similarly, when performing a cross-coupling reaction, the reactivity of the C-Cl bond versus C-H bonds on the quinoline ring would need to be controlled.

Protecting group strategies may be necessary to achieve the desired chemoselectivity. For instance, if a reaction is intended for the fluorobenzoate ring, the more reactive quinoline ring might need to be temporarily protected.

Computational Chemistry and Theoretical Investigations of 5 Chloroquinolin 8 Yl 4 Fluorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivitynih.govacs.org

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a lens into the electronic behavior that governs the compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Electrostatic Potentialsnih.govacs.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By optimizing the geometry of compounds at a specific level of theory, such as B3LYP with a 6-31+G(d,p) basis set, researchers can determine key quantum chemical descriptors. researchgate.net

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For many quinoline (B57606) derivatives, the HOMO is typically located over the quinoline ring system, while the LUMO may be distributed across other parts of the molecule, influencing its interaction with other species. researchgate.net

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis is employed to study charge distribution and intramolecular interactions. researchgate.net A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov These maps are invaluable for understanding intermolecular interactions, such as how a molecule might interact with a biological receptor. In related triazolo[4,3-a]pyridine structures, the negative potential is often concentrated around nitrogen atoms, indicating sites susceptible to electrophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Quinoline Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Molecular polarity |

Note: Data is representative of typical quinoline derivatives and not specific to 5-Chloroquinolin-8-yl 4-fluorobenzoate (B1226621), for which specific published data is not available.

Prediction of Spectroscopic Signatures for Mechanistic Insight (excluding basic identification)nih.govacs.org

Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netnih.gov By comparing these computationally predicted spectra with experimental data, a deeper understanding of the molecular structure and its vibrational modes can be achieved. nih.gov For instance, DFT calculations have been used to assign the vibrational bands in the Raman and infrared spectra of quinoline derivatives, helping to understand how structural modifications, such as the addition of halogen groups, affect the molecule's vibrations. nih.gov These theoretical predictions can offer insights into intramolecular hydrogen bonding and other subtle structural features that influence the molecule's behavior and mechanisms of action. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis of 5-Chloroquinolin-8-yl 4-fluorobenzoatemdpi.comnih.gov

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic nature of molecules over time. mdpi.com These simulations model the movements and interactions of atoms and molecules, offering insights into conformational changes that are critical for function. mdpi.com

For a molecule like 5-Chloroquinolin-8-yl 4-fluorobenzoate, which has rotational freedom around the ester linkage, MD simulations can explore the potential conformational states (rotamers) it can adopt in different environments (e.g., in a solvent or near a biological target). The simulations reveal the flexibility of the molecule by tracking parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. This analysis helps identify the most stable or energetically favorable conformations, which are often the ones relevant for biological activity. Understanding the conformational landscape is a prerequisite for accurate molecular docking studies. nih.gov

Molecular Docking Studies for Putative Target Interactions (focus on binding mechanisms)nih.govmdpi.comnih.govresearchgate.netnih.govacs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms at a molecular level.

Elucidation of Binding Modes and Interaction Fingerprints with Biomolecular Targetsnih.govmdpi.comnih.govresearchgate.netacs.org

Docking simulations place the ligand (5-Chloroquinolin-8-yl 4-fluorobenzoate) into the binding site of a target protein and score the different poses based on binding affinity. The results elucidate the specific interactions that stabilize the ligand-protein complex. For quinoline derivatives, these interactions often include:

Hydrophobic Interactions: The aromatic quinoline and benzoate (B1203000) rings can interact with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonds: While the ester linkage itself is a poor hydrogen bond donor/acceptor, the nitrogen of the quinoline ring can act as a hydrogen bond acceptor.

π-π Stacking: The planar aromatic rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can be crucial for binding affinity and specificity.

For example, docking studies of Cloxyquin (5-chloro-8-hydroxyquinoline), a related compound, with bovine serum albumin revealed that hydrophobic interactions and π-π stacking with residues like Phe550 and Phe506 were key driving forces for binding. Such studies generate an "interaction fingerprint" that details the key residues and forces governing the binding event.

Table 2: Potential Intermolecular Interactions in Docking Studies

| Interaction Type | Potential Participating Groups on Ligand | Potential Amino Acid Residues on Target |

| Hydrophobic | Quinoline Ring, Fluorobenzoate Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Quinoline Ring, Fluorobenzoate Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine, Fluorine | Electron-rich atoms (e.g., backbone carbonyls) |

| Hydrogen Bond | Quinoline Nitrogen | Serine, Threonine, Asparagine, Glutamine |

Note: This table represents potential interactions based on the structure of 5-Chloroquinolin-8-yl 4-fluorobenzoate and general principles of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Mechanistic Predictionnih.govnih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models require a set of structurally related compounds with known biological activities and a reliable alignment of their 3D structures.

CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates these fields with biological activity.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might show that adding a bulky, electronegative group at a specific position on the quinoline ring is predicted to enhance binding affinity, thus guiding the design of more potent derivatives. These models provide powerful mechanistic predictions that can accelerate the drug development process.

Pharmacophore Modeling and Ligand-Based Design Principles for 5-Chloroquinolin-8-yl 4-fluorobenzoate Analogues

Pharmacophore modeling and ligand-based design are pivotal computational strategies in modern drug discovery. mdpi.com These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com By analyzing the chemical features of molecules that are known to be active, a pharmacophore model can be constructed. This model represents the essential spatial arrangement of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for biological activity. researchgate.net This information then guides the design of new, potentially more potent analogues. For derivatives of 5-Chloroquinolin-8-yl 4-fluorobenzoate, these principles are instrumental in exploring their therapeutic potential across various domains, including anticancer and antimicrobial applications. nih.govnih.gov

The design of analogues of 5-Chloroquinolin-8-yl 4-fluorobenzoate is informed by an understanding of the structure-activity relationships (SAR) of the quinoline scaffold. nih.gov The quinoline core is a versatile pharmacophore found in numerous biologically active compounds. ijprajournal.com Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, on quinoline derivatives have elucidated key molecular descriptors that correlate with their biological effects. mdpi.comdergipark.org.tr These descriptors often include electronic properties, hydrophobicity, and steric factors. dergipark.org.tr

For instance, in the context of antituberculosis activity, QSAR studies on quinolinone-based compounds have highlighted the importance of van der Waals volume, electron density, and electronegativity. nih.gov It was found that the presence of electron-withdrawing groups, such as chlorine or bromine, on the quinoline ring can enhance biological activity, whereas electron-donating groups may decrease it. nih.gov This suggests that modifications to the chloro-substituted ring of 5-Chloroquinolin-8-yl 4-fluorobenzoate could be a fruitful avenue for analogue design.

A generalized pharmacophore model for quinoline-based therapeutic agents can be conceptualized based on recurring features in active compounds. This model typically includes:

Aromatic/Heteroaromatic Rings: The quinoline and fluorobenzoate rings themselves serve as crucial aromatic features, capable of engaging in π-π stacking or hydrophobic interactions with biological targets. sciforum.net

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the ester carbonyl oxygen are potential hydrogen bond acceptors.

Halogen Atoms: The chlorine and fluorine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding.

Defined Spatial Geometry: The relative orientation of these features is critical for optimal interaction with a target.

The following interactive data table summarizes the key pharmacophoric features that could be considered in the design of analogues of 5-Chloroquinolin-8-yl 4-fluorobenzoate, based on general principles from studies on related quinoline derivatives.

| Pharmacophoric Feature | Role in Molecular Recognition | Potential Modifications for Analogue Design |

| Quinoline Ring System | Core scaffold, aromatic interactions, potential for intercalation. | Introduction of further substituents to modulate electronic properties and steric bulk. |

| 5-Chloro Substituent | Influences electronic properties, potential for halogen bonding. | Substitution with other halogens (Br, I) or electron-withdrawing groups. |

| Ester Linkage | Provides a specific geometry, contains a hydrogen bond acceptor (carbonyl). | Replacement with bioisosteres such as amides or reversed esters to alter stability and hydrogen bonding capacity. |

| 4-Fluorobenzoate Moiety | Aromatic interactions, halogen bonding. | Alteration of the substitution pattern on the benzoate ring to explore different electronic and steric effects. |

| Quinoline Nitrogen | Hydrogen bond acceptor, potential for coordination with metal ions. | Quaternization or modification of its basicity through electronic effects of other substituents. |

Ligand-based design of new analogues would involve creating virtual libraries of compounds with systematic modifications based on these pharmacophoric features. These virtual compounds can then be evaluated using computational tools to predict their activity and drug-like properties. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into how steric and electrostatic fields of the molecules influence their biological activity. nih.gov Such studies on quinoline derivatives have successfully guided the design of novel anticancer agents by identifying regions on the molecular structure where modifications would be beneficial for inhibitory activity. nih.gov

Detailed research findings from various studies on quinoline derivatives provide a solid foundation for the rational design of analogues of 5-Chloroquinolin-8-yl 4-fluorobenzoate. The following table outlines key findings from computational and SAR studies on related compounds that can inform the design of novel analogues.

| Study Focus | Key Findings Relevant to Analogue Design |

| Anticancer Quinoline Derivatives | 3D-QSAR/CoMFA studies indicated specific regions for modification to enhance inhibitory activity. nih.gov |

| Antituberculosis Quinolinones | QSAR models showed that van der Waals volume, electron density, and electronegativity are crucial for activity. Electron-withdrawing groups were found to increase activity. nih.gov |

| Antimalarial Quinoline Derivatives | 2D/3D-QSAR models were successfully developed to predict the activity against Plasmodium falciparum. mdpi.com |

| Antibacterial Quinoline Derivatives | The presence of a 3-chloro-4-fluoro phenyl group at a specific position was found to be important for potent activity against multidrug-resistant Gram-positive bacteria. nih.gov |

Mechanistic Investigations of 5 Chloroquinolin 8 Yl 4 Fluorobenzoate S Biological Interactions in Vitro and Pre Clinical Models Only

Target Identification and Validation in In Vitro Systems

No publicly available studies have identified or validated the specific biological targets of 5-Chloroquinolin-8-yl 4-fluorobenzoate (B1226621) in in vitro systems.

Enzymatic Target Modulation: Kinetic and Reversibility Studies of Inhibition/Activation

There is no information available in the scientific literature regarding the modulation of any enzymatic targets by 5-Chloroquinolin-8-yl 4-fluorobenzoate, including kinetic and reversibility data.

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

Data on the receptor binding profile and the mechanisms of ligand-receptor interaction for 5-Chloroquinolin-8-yl 4-fluorobenzoate are not available.

Protein-Ligand Interaction Analysis via Biophysical Techniques

There are no published studies that have analyzed the interaction between 5-Chloroquinolin-8-yl 4-fluorobenzoate and any protein targets using biophysical techniques.

Cellular Pathway Perturbation and Downstream Signaling Events (in vitro only)

The effects of 5-Chloroquinolin-8-yl 4-fluorobenzoate on cellular pathways and downstream signaling events have not been documented in the scientific literature.

Gene Expression and Proteomic Modulation Studies in Relevant Cell Lines

There are no available studies on how 5-Chloroquinolin-8-yl 4-fluorobenzoate may modulate gene expression or the proteome in any cell line.

Cell Cycle Regulation and Apoptosis Induction Mechanisms in Cellular Models

The impact of 5-Chloroquinolin-8-yl 4-fluorobenzoate on cell cycle regulation and the mechanisms of apoptosis induction in cellular models have not been investigated in any published research.

Autophagy Modulation and Stress Response Pathway Investigations (in vitro)

Direct experimental studies investigating the specific effects of 5-Chloroquinolin-8-yl 4-fluorobenzoate on autophagy and stress response pathways have not been extensively reported in the available scientific literature. However, research on other compounds featuring the quinolin-8-yl scaffold demonstrates a clear precedent for molecules of this class to engage with these cellular mechanisms.

A notable example is the quinolin-8-yl-nicotinamide derivative, QN523. In vitro studies on pancreatic cancer cell lines revealed that treatment with QN523 led to the activation of the endoplasmic reticulum (ER) stress response pathway and implicated autophagy as a primary mechanism of action. nih.govnih.gov Gene expression analysis following treatment with QN523 showed a significant upregulation of key genes associated with cellular stress and autophagy. nih.govnih.gov

Key Gene Upregulation by a Quinolin-8-yl Derivative (QN523) in vitro nih.govnih.gov

| Pathway | Gene | Description |

|---|---|---|

| Stress Response | HSPA5 | A master regulator of the Unfolded Protein Response (UPR). |

| DDIT3 | Also known as CHOP, a key mediator of ER stress-induced apoptosis. | |

| TRIB3 | A pseudokinase involved in stress signaling. | |

| ATF3 | A transcription factor induced by various stress signals. | |

| Autophagy | WIPI1 | Involved in the early stages of autophagosome formation. |

| HERPUD1 | A component of the ER-associated degradation (ERAD) pathway. | |

| GABARAPL1 | A member of the Atg8 family, crucial for autophagosome maturation. |

These findings establish that the quinolin-8-yl moiety can serve as a core structure for compounds that modulate fundamental cellular processes like the unfolded protein response (UPR) and autophagy. nih.gov While these results are for a different derivative, they suggest a plausible, yet unconfirmed, avenue of investigation for the biological activity of 5-Chloroquinolin-8-yl 4-fluorobenzoate.

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and understanding their biological mechanisms. For the 5-Chloroquinolin-8-yl 4-fluorobenzoate scaffold, SAR insights can be inferred from studies on analogous quinoline (B57606) and 8-hydroxyquinoline (B1678124) (8HQ) derivatives.

Correlating Structural Modifications with In Vitro Target Binding and Cellular Activity

Systematic SAR studies on 5-Chloroquinolin-8-yl 4-fluorobenzoate are not available in the current literature. However, research on related structures underscores how modifications to the quinoline core and its substituents dictate biological outcomes.

For instance, a quantitative structure-activity relationship (QSAR) study was conducted on a series of 8-hydroxyquinoline derivatives to determine the physicochemical properties governing their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The study found that molecular mass, polarizability, topological charge, and van der Waals volume were essential properties for anti-MRSA activity. nih.gov The halogenated derivative Cloxyquin (5-chloro-8-hydroxyquinoline), which shares the same chloro-substituted quinoline core as the title compound, demonstrated the highest antimicrobial activity among the tested compounds. nih.gov

Anti-MRSA Activity of 8-Hydroxyquinoline Derivatives nih.gov

| Compound | Structure | Anti-MRSA Activity (MIC₅₀ µM) |

|---|---|---|

| 8-Hydroxyquinoline | 5-chloro substitution | ≤ 5.57 |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | 5,7-dichloro substitution | > 90.28 |

| 5,7-Dichloro-8-hydroxyquinoline | 5-amino substitution | > 93.65 |

| 5-Amino-8-hydroxyquinoline | 7-amino substitution | > 93.65 |

| 7-Amino-8-hydroxyquinoline | 5-nitro substitution | > 93.65 |

| 5-Nitro-8-hydroxyquinoline | 7-nitro substitution | > 93.65 |

| 7-Nitro-8-hydroxyquinoline | 5-sulfonic acid substitution | > 93.65 |

Role of Halogen Substituents in Modulating Biological Interactions

The presence of two distinct halogen atoms—chlorine on the quinoline ring and fluorine on the benzoate (B1203000) moiety—is a defining feature of 5-Chloroquinolin-8-yl 4-fluorobenzoate. Halogen atoms are known to significantly influence a molecule's physicochemical properties and can participate in specific, non-covalent interactions known as halogen bonds. ijres.org

A crystallographic study of a closely related isomer, (5-chloroquinolin-8-yl)-2-fluorobenzoate, provides direct evidence for the role of these halogens in its supramolecular structure. mdpi.com The analysis revealed that the crystal packing is directed by C–H···X (where X is a halogen) non-classical hydrogen bonds and, notably, a halogen···halogen interaction between the chlorine and fluorine atoms. mdpi.com

Key Intermolecular Contacts in (5-chloroquinolin-8-yl)-2-fluorobenzoate Crystal Structure mdpi.com

| Interaction Type | Atoms Involved | Distance (Å) |

|---|

This observed Cl···F distance is less than the sum of their van der Waals radii, indicating a significant attractive interaction. mdpi.com Such halogen bonds can be critical in protein-ligand binding, where a halogenated ligand interacts with a Lewis base site on a biological target. ijres.org

The biological importance of the 5-chloro substitution is further supported by studies on Cloxyquin (5-chloro-8-hydroxyquinoline). In a comparative study of 8-hydroxyquinoline derivatives against Mycobacterium tuberculosis, Cloxyquin exhibited potent activity, with a MIC of 0.125 µg/ml, identical to the unsubstituted parent compound but significantly more active than di-halogenated derivatives like clioquinol. nih.gov This suggests that the specific placement and type of halogen are critical determinants of biological function. The influence of halogen substitution patterns has also been noted in organoruthenium 8-hydroxyquinoline anticancer agents, where it can impact cytotoxic activity. acs.org

Advanced Research Applications and Methodological Contributions of 5 Chloroquinolin 8 Yl 4 Fluorobenzoate

Utilization of 5-Chloroquinolin-8-yl 4-fluorobenzoate (B1226621) as a Chemical Probe for Biological Pathway Elucidation

While direct studies detailing the use of 5-Chloroquinolin-8-yl 4-fluorobenzoate as a chemical probe are not extensively documented in publicly available literature, the structural features of the molecule suggest its potential in this capacity. Chemical probes are small molecules used to study and manipulate biological systems. The 8-hydroxyquinoline (B1678124) scaffold, a precursor to the title compound, is known to be a valuable framework for the development of anticancer drugs. researchgate.net Esters derived from 8-hydroxyquinoline, such as 5-Chloroquinolin-8-yl 4-fluorobenzoate, are being investigated for their biological activities.

The biological activity of quinoline (B57606) derivatives is often linked to their ability to interact with specific biomolecular targets. For instance, various quinoline derivatives have been shown to act as inhibitors of enzymes such as topoisomerase-II and protein kinases, thereby interfering with DNA replication and cell signaling pathways. nih.gov The presence of the chloro and fluoro substituents on the quinoline and benzoate (B1203000) rings, respectively, can significantly influence the compound's electronic properties, lipophilicity, and binding interactions with target proteins. These characteristics are crucial for a chemical probe, as they determine its potency and selectivity.

Based on the known activities of related quinoline derivatives, 5-Chloroquinolin-8-yl 4-fluorobenzoate could potentially be employed to investigate biological pathways implicated in cancer, infectious diseases, or neurological disorders. nih.govrsc.org Its mechanism of action could involve the inhibition of key enzymes or the modulation of protein-protein interactions within a specific signaling cascade. Further research, including target identification and validation studies, would be necessary to fully elucidate its role as a chemical probe.

Development of Novel Analytical or Assay Methodologies for Research Purposes

The development of novel analytical and assay methodologies is crucial for advancing our understanding of the biological activities of compounds like 5-Chloroquinolin-8-yl 4-fluorobenzoate. High-throughput screening (HTS) assays are instrumental in the early stages of drug discovery for identifying hit compounds from large chemical libraries. nih.gov An Ebola virus minigenome assay (MGA) in a 384-well microplate format was successfully used to screen a library of small molecules and identify benzoquinoline derivatives as potent inhibitors of viral replication. nih.gov This demonstrates the feasibility of developing specific assays to screen for the activity of quinoline derivatives.

For the characterization and quantification of quinoline derivatives, various analytical techniques are employed. A titrimetric method using organic brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS) has been developed for the determination of some quinoline derivatives in pharmaceutical preparations. tandfonline.com Spectroscopic methods, including UV-Vis, IR, and NMR, are routinely used to characterize the structure of newly synthesized quinoline compounds. researchgate.net

The synthesis of a closely related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, was confirmed using diverse spectroscopic techniques. researchgate.net It is anticipated that similar analytical methodologies would be applicable to 5-Chloroquinolin-8-yl 4-fluorobenzoate for its identification, purity assessment, and quantification in various matrices. Furthermore, the development of specific bioassays to measure its inhibitory activity against putative biological targets would be a critical step in its evaluation as a potential therapeutic agent.

Integration of Computational and Experimental Approaches in Research on 5-Chloroquinolin-8-yl 4-fluorobenzoate

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and medicinal chemistry research involving quinoline derivatives. nih.govnih.gov Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict the biological activity and understand the mechanism of action of these compounds.

Molecular docking studies are employed to investigate the binding interactions between a ligand (e.g., a quinoline derivative) and its target protein. researchgate.net For example, docking studies have been used to understand the interaction of quinoline derivatives with DNA gyrase, a bacterial enzyme, providing insights into their antibacterial mechanism. researchgate.net Similarly, the binding modes of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with P-glycoprotein, a protein associated with multidrug resistance in cancer, have been explored using molecular docking to guide the design of more potent inhibitors. nih.gov

QSAR modeling aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net This approach helps in predicting the activity of new, unsynthesized compounds and in optimizing the lead structures. For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against various targets, including P-glycoprotein and Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net

The experimental synthesis and biological evaluation of compounds like 5-Chloroquinolin-8-yl 4-fluorobenzoate provide the necessary data to validate and refine these computational models. The synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate involved the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline (B194070), and its structure was confirmed by spectroscopic techniques. researchgate.net The antibacterial activity of this and other quinoline derivatives was then evaluated experimentally. researchgate.net This iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful strategy for the discovery and optimization of novel therapeutic agents.

Table 1: Examples of Computational and Experimental Approaches in Quinoline Research

| Research Approach | Application in Quinoline Chemistry | Key Findings |

| Molecular Docking | Investigating the binding of quinoline derivatives to DNA gyrase. researchgate.net | Identified key interactions responsible for antibacterial activity. |

| Molecular Docking | Predicting the binding modes of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to P-glycoprotein. nih.gov | Guided the design of potent inhibitors to combat multidrug resistance. |

| QSAR Modeling | Developing models to predict the inhibitory activity of quinoline derivatives against P-glycoprotein. nih.gov | Established a correlation between molecular structure and biological activity. |

| QSAR Modeling | Studying quinoline derivatives against Plasmodium falciparum. researchgate.net | Aided in the design of new antimalarial compounds. |

| Chemical Synthesis | Preparation of (5-chloroquinolin-8-yl)-2-fluorobenzoate. researchgate.net | Confirmed the feasibility of synthesizing chloro- and fluoro-substituted quinoline benzoates. |

| Biological Evaluation | Screening of quinoline derivatives for antibacterial activity. researchgate.netnih.gov | Identified compounds with potent activity against various bacterial strains. |

Future Directions and Emerging Research Avenues for Quinoline Benzoate Derivatives in Academic Chemistry

The field of quinoline chemistry continues to be a vibrant area of research, with several emerging avenues for exploration. The development of novel synthetic methodologies for the functionalization of the quinoline ring is a key area of focus. rsc.orgresearchgate.net This includes the use of green and sustainable chemical processes to produce quinoline derivatives. researchgate.net

A significant future direction is the design and synthesis of quinoline-based hybrid molecules. nih.govnih.gov This approach involves combining the quinoline scaffold with other pharmacophores to create dual-mode-of-action drug candidates, potentially overcoming issues of drug resistance and toxicity. nih.gov

The exploration of quinoline derivatives for new therapeutic applications is another promising research avenue. While their anticancer and antimicrobial activities are well-established, their potential in treating other diseases, such as viral infections and neurological disorders, is an area of active investigation. nih.govrsc.org For example, benzoquinoline compounds have been identified as inhibitors of Ebola virus replication. nih.gov

Furthermore, the application of advanced analytical and computational techniques will continue to play a crucial role in the discovery and development of new quinoline-based therapeutic agents. The use of high-content screening and sophisticated computational modeling will enable a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds. mdpi.com The continued investigation of compounds like 5-Chloroquinolin-8-yl 4-fluorobenzoate and its analogs will undoubtedly contribute to the expansion of the therapeutic potential of the quinoline scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloroquinolin-8-yl 4-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification between 5-chloroquinolin-8-ol and 4-fluorobenzoyl chloride. Key steps include:

- Activation : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or THF .

- Temperature Control : Maintain 0–5°C during acid chloride addition to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the ester product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via -NMR (quinoline protons at δ 8.5–9.0 ppm, fluorobenzoyl protons at δ 7.2–7.8 ppm) .

Q. How should researchers characterize the physical and chemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA (thermogravimetric analysis) to assess decomposition temperatures (e.g., 150–200°C range for similar quinoline esters) .

- Hydrolytic Stability : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 40°C for 4 weeks, monitoring degradation via LC-MS. Chloroquinoline esters are prone to hydrolysis under alkaline conditions .

- Light Sensitivity : Expose samples to UV light (254 nm) and analyze photodegradation products using GC-MS. Store in amber vials at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5-Chloroquinolin-8-yl 4-fluorobenzoate derivatives?

- Methodological Answer :

- Assay Variability : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays) using standardized cell lines (e.g., HeLa or MCF-7). Note differences in IC values due to incubation times or serum content .

- Structural Confounders : Verify substituent positions via X-ray crystallography (e.g., C8 ester vs. C6 isomer; see Acta Crystallographica data ).

- Solubility Effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Validate activity in multiple solvent systems .

Q. What experimental strategies are recommended for studying the compound's interactions with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., topoisomerase II or cytochrome P450) to predict binding modes. Prioritize fluorobenzoyl-quinoline π-π stacking and halogen bonding interactions .

- Biophysical Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (, ) or ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Fluorinated benzoates often show reduced CYP3A4-mediated oxidation .

Q. How can researchers design experiments to assess the environmental fate of this compound in laboratory waste streams?

- Methodological Answer :

- Degradation Pathways : Use LC-HRMS to identify photolytic/byproduct formation under simulated sunlight (e.g., hydroxylation or defluorination products) .

- Toxicity Screening : Perform Microtox assays (Vibrio fischeri) or Daphnia magna acute toxicity tests. Chloroquinoline derivatives may exhibit moderate ecotoxicity (EC ~10–50 mg/L) .

- Waste Neutralization : Treat acidic/basic hydrolysis residues with activated charcoal filtration before disposal. Follow EPA guidelines for halogenated waste (RCRA code U032) .

Methodological Best Practices

Q. What analytical techniques are critical for distinguishing positional isomers in synthesis byproducts?

- Answer :

- NMR NOE : Use -NOESY to confirm spatial proximity of quinoline C8 and fluorobenzoyl groups.

- High-Resolution MS : Differentiate isomers via exact mass (e.g., CHClFNO requires m/z 318.0298 ± 2 ppm).

- XRD : Compare experimental crystal structures with Cambridge Structural Database entries (e.g., CCDC 940123 for analogous esters) .

Q. What safety protocols are essential for handling this compound in catalytic or large-scale reactions?

- Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions generating HCl gas .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Exposure Monitoring : Regularly test air quality for chlorinated volatile organic compounds (PID detector) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.